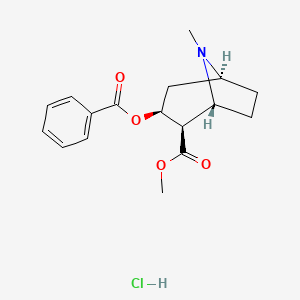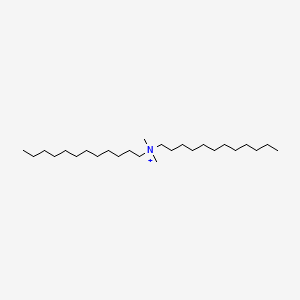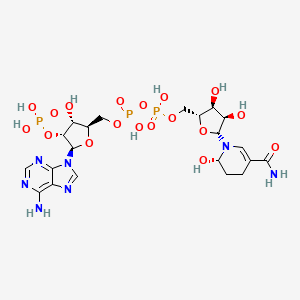
可卡因盐酸盐
描述
可卡因盐酸盐是一种细小的白色粉末,具有苦味和麻木感。它来源于古柯树的叶子,主要产于南美洲。这种化合物以其对中枢神经系统的强效兴奋作用而闻名,被用于医疗和娱乐目的。 在医学上,它被用作局部麻醉剂,特别是在涉及口腔、鼻子和喉咙粘膜的手术中 .
科学研究应用
可卡因盐酸盐有几个科学研究应用。在化学领域,它用于研究生物碱的性质及其反应。在生物学领域,它用于了解兴奋剂对中枢神经系统的影响。在医学上,它被用作涉及粘膜手术的局部麻醉剂。 此外,它被用于成瘾研究和药物滥用治疗的开发 .
作用机制
可卡因盐酸盐通过抑制多巴胺、去甲肾上腺素和血清素等神经递质的再摄取来发挥作用。这种抑制导致这些神经递质在突触中的浓度增加,从而导致放大效应。 可卡因盐酸盐还通过阻断钠通道,阻止神经冲动的传导,从而发挥局部麻醉剂的作用 .
生化分析
Biochemical Properties
Cocaine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of voltage-gated sodium channels. This inhibition halts electrical impulse propagation, leading to its local anesthetic effects . Additionally, cocaine hydrochloride interacts with various enzymes and proteins, including monoamine transporters such as dopamine, norepinephrine, and serotonin transporters. By hindering the reuptake of these neurotransmitters, cocaine hydrochloride increases their availability in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects .
Cellular Effects
Cocaine hydrochloride exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Cocaine hydrochloride’s inhibition of monoamine reuptake leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which in turn affects cell signaling pathways and gene expression . Additionally, cocaine hydrochloride can induce oxidative stress and apoptosis in certain cell types, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of cocaine hydrochloride involves its binding interactions with monoamine transporters. By binding to these transporters, cocaine hydrochloride inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and the stimulant effects associated with cocaine hydrochloride. Furthermore, cocaine hydrochloride can inhibit voltage-gated sodium channels, contributing to its local anesthetic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cocaine hydrochloride can change over time. The stability and degradation of cocaine hydrochloride are influenced by various factors, including temperature, pH, and exposure to light . Long-term exposure to cocaine hydrochloride can lead to alterations in cellular function, including changes in gene expression and cellular metabolism . In vitro and in vivo studies have shown that prolonged exposure to cocaine hydrochloride can result in neurotoxicity and other adverse effects .
Dosage Effects in Animal Models
The effects of cocaine hydrochloride vary with different dosages in animal models. At low doses, cocaine hydrochloride can produce stimulant effects, including increased locomotor activity and enhanced neurotransmission . At high doses, cocaine hydrochloride can induce toxic effects, such as seizures, cardiovascular complications, and neurotoxicity . Threshold effects have been observed, where the severity of adverse effects increases with higher doses of cocaine hydrochloride .
Metabolic Pathways
Cocaine hydrochloride is metabolized primarily in the liver by enzymes such as cytochrome P450 and carboxylesterases . The main metabolites of cocaine hydrochloride include ecgonine methyl ester and benzoylecgonine . These metabolites can further undergo biotransformation, leading to the formation of other compounds such as norcocaine and cocaethylene . The metabolic pathways of cocaine hydrochloride play a crucial role in its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Cocaine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects . Cocaine hydrochloride interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . The localization and accumulation of cocaine hydrochloride in specific tissues can influence its pharmacological effects and toxicity .
Subcellular Localization
The subcellular localization of cocaine hydrochloride is influenced by its chemical properties and interactions with cellular components. Cocaine hydrochloride can be found in various subcellular compartments, including the cytoplasm and organelles . Post-translational modifications and targeting signals can direct cocaine hydrochloride to specific compartments, affecting its activity and function . The subcellular localization of cocaine hydrochloride plays a crucial role in its biochemical and pharmacological effects .
准备方法
合成路线和反应条件: 可卡因盐酸盐的制备涉及多个步骤。最初,古柯叶浸泡在碱性液体中以提取可卡因。然后用硫酸提取溶解的可卡因。所得糊状物通过添加酸和钾去除杂质,然后用碳酸氢盐分离出碱基。 最后,加入溶剂,并将混合物再次浸泡在酸中以获得可卡因盐酸盐 .
工业生产方法: 可卡因盐酸盐的工业生产遵循类似的流程,但规模更大。古柯叶被收获并大量加工。提取的可卡因通过多个阶段进行纯化,以确保高纯度和质量。 最终产品被结晶成可卡因盐酸盐 .
化学反应分析
反应类型: 可卡因盐酸盐会发生各种化学反应,包括氧化、还原和取代。 这些反应对其代谢和代谢产物的形成至关重要 .
常用试剂和条件: 与可卡因盐酸盐反应中使用的常用试剂包括硫酸、钾、碳酸氢盐和各种溶剂,如乙醚和乙酸乙酯。 这些试剂有助于提取、纯化和转化过程 .
主要形成的产物: 可卡因盐酸盐反应形成的主要产物包括古柯碱甲酯和苯甲酰古柯碱。 这些代谢物主要在肝脏中形成,用作可卡因使用的生物标志物 .
相似化合物的比较
类似化合物: 与可卡因盐酸盐相似的化合物包括地美可卡因、普鲁卡因和利多卡因。 这些化合物具有相似的结构和作用机制,但在效力和作用持续时间方面有所不同 .
独特性: 可卡因盐酸盐因其强效兴奋作用和既可作为局部麻醉剂,也可作为中枢神经系统兴奋剂的能力而独树一帜。 与其他类似化合物不同,可卡因盐酸盐具有很高的滥用和成瘾潜力,使其在许多国家成为管制物质 .
属性
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVDUKEQYOJNR-VZXSFKIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-36-2 (Parent) | |
| Record name | Cocaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048903 | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-21-4 | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cocaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8T8T6WZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















